6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dimethyldibenzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-8-5-9(2)14-12(6-8)11-7-10(15(16)17)3-4-13(11)18-14/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGJFWLBJFPZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Dibenzofuran Core Synthesis
The dibenzofuran skeleton is typically constructed via intramolecular cyclization of diaryl ethers or via transition-metal-catalyzed cyclization of diaryliodonium salts. One efficient method reported involves copper-catalyzed cyclization of cyclic diaryliodonium triflates in aqueous media, yielding dibenzofuran derivatives under mild conditions.
- Copper-Catalyzed Cyclization : The reaction involves stirring diaryliodonium salt precursors with potassium carbonate and copper(I) iodide catalyst in water at 100 °C for 24 hours. The crude product is purified by silica-gel chromatography to yield dibenzofuran derivatives with high purity.
This method provides a versatile route to dibenzofuran cores, which can then be functionalized further to introduce methyl and carboxylic acid groups.
The introduction of methyl groups at specific positions on the dibenzofuran ring typically requires selective alkylation or starting from appropriately substituted precursors.
Use of Substituted Diaryliodonium Salts : By designing diaryliodonium precursors bearing methyl groups at the positions corresponding to 6 and 8 on the dibenzofuran, the copper-catalyzed cyclization method can yield 6,8-dimethyl substituted dibenzofurans.
Directed Ortho-Methylation : Alternatively, regioselective methylation reactions using organometallic reagents or Friedel-Crafts type alkylations on dibenzofuran intermediates can be employed, although these require careful control to avoid polysubstitution.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of methyl-substituted diaryliodonium salt | Starting from methylated aromatic precursors | Precursor for cyclization |
| 2 | Copper-catalyzed cyclization | CuI, K2CO3, ligand, H2O, 100 °C, 24 h | Formation of 6,8-dimethyldibenzofuran core |
| 3 | Oxidation at 2-position | MnO2 or Co/Mn/Br catalyst, elevated temp | Introduction of carboxylic acid group |
| 4 | Purification | Silica gel chromatography | Pure 6,8-dimethyldibenzo[b,d]furan-2-carboxylic acid |
Detailed Research Findings and Notes
The copper-catalyzed cyclization method is notable for its mild conditions and high selectivity, enabling the synthesis of dibenzofuran derivatives with various substitution patterns.
Oxidation strategies using manganese dioxide have been successfully applied to furan derivatives to convert aldehydes to carboxylic acids, which can be adapted to dibenzofuran systems.
The use of cobalt and manganese bromide-containing catalysts allows efficient oxidation of methyl-substituted furans to dicarboxylic acids at temperatures above 140 °C, indicating potential for scale-up and industrial application.
Purification via column chromatography using petroleum ether and ethyl acetate mixtures is standard to isolate high-purity products.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Agents
Recent studies have highlighted the potential of derivatives of dibenzofuran compounds, including 6,8-dimethyldibenzo[b,d]furan-2-carboxylic acid, as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. These compounds have shown promising results in lowering blood glucose levels, making them candidates for antidiabetic drug development. For instance, certain derivatives exhibited IC50 values significantly lower than that of acarbose, a well-known antidiabetic medication .
Antimicrobial Activity
The antibacterial properties of dibenzofuran derivatives have been investigated. Compounds derived from marine sources demonstrated moderate activity against various bacterial strains, including Mycobacterium marinum and Staphylococcus aureus. The presence of the dibenzofuran structure appears to enhance the bioactivity of these compounds, suggesting potential for pharmaceutical applications in treating infections .
Materials Science Applications
Sustainable Polymers
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid can serve as a precursor for synthesizing bio-based polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research indicates that furan-based dimethacrylates synthesized from such acids can replace traditional petroleum-based materials in producing environmentally friendly composites . This shift towards sustainable materials aligns with global efforts to reduce reliance on fossil fuels.
Environmental Science Applications
Biomass Conversion
The compound plays a role in biomass conversion processes where furanic compounds are utilized as platform chemicals. These processes involve the transformation of biomass into valuable chemicals and fuels through catalytic reactions. The ability to derive useful products from renewable resources positions 6,8-dimethyldibenzo[b,d]furan-2-carboxylic acid as a key player in advancing green chemistry initiatives aimed at sustainability .
Case Studies
Mechanism of Action
The mechanism of action of 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
2,3-Dihydrobenzo[b]furan-5-carboxylic Acid (C₉H₈O₃)
- Structure : A partially saturated dibenzofuran derivative with a carboxylic acid group at position 3.
- Properties : Reduced aromaticity compared to fully fused dibenzofurans, leading to lower thermal stability. The dihydro structure enhances solubility in polar solvents.
- Applications : Used as an intermediate in pharmaceutical synthesis, though less lipophilic (logP ~1.5) than the dimethylated analog .
Furan-2-carboxylic Acid (C₅H₄O₃)
- Structure : A simple furan ring with a carboxylic acid at position 2.
- Properties : High water solubility due to smaller size and polar functional groups. logP ≈ 0.8, making it less membrane-permeable than dibenzofuran derivatives.
- Biological Activity : Precursor to antifungal agents (e.g., strobilurins) in Mycena species .
Furan-2,5-dicarboxylic Acid (FDCA, C₆H₄O₅)
Functional Group Modifications
Methyl Substitution Effects
The methyl groups in 6,8-dimethyldibenzo[b,d]furan-2-carboxylic acid significantly increase lipophilicity (estimated logP ~3.2) compared to non-methylated dibenzofurans (logP ~2.5). This enhances membrane permeability but reduces aqueous solubility, impacting bioavailability .
Carboxylic Acid Reactivity
The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved solubility in formulations. This contrasts with ester derivatives (e.g., methyl furan-2-carboxylate in ), which are more volatile but less reactive .
Table 1. Key Properties of Selected Compounds
Biological Activity
6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid is a member of the dibenzofuran family, characterized by its unique substitution pattern that imparts distinct chemical and biological properties. This compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The compound's structure features a dibenzofuran core with methyl groups at the 6 and 8 positions and a carboxylic acid group at the 2 position. This configuration influences its reactivity and interactions with biological systems.
| Property | Description |
|---|---|
| IUPAC Name | 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid |
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.25 g/mol |
| CAS Number | 927802-48-0 |
Biological Activity Overview
Research indicates that 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid exhibits significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that dibenzofuran derivatives possess antimicrobial properties. For instance, research on related compounds indicated that certain dibenzo derivatives can inhibit bacterial growth effectively. Although specific data on 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid is limited, its structural similarity to known active compounds suggests potential antimicrobial efficacy against various pathogens .
Anticancer Potential
The compound's interaction with biological targets relevant to cancer treatment has been explored through molecular docking studies. These studies suggest that it may interact with androgen receptors and enzymes like 5α-reductase, which are significant in prostate cancer therapy . The binding affinities observed indicate that it could serve as a lead compound for developing new anticancer agents.
The biological activity of 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid can be attributed to several mechanisms:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target biomolecules.
- Hydrophobic Interactions : The aromatic rings facilitate π-π stacking interactions, enhancing binding affinity to various proteins.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways relevant to cancer progression .
Case Studies
- Antibacterial Studies : A comparative study of dibenzofuran derivatives showed varying degrees of antibacterial activity. The minimal inhibitory concentration (MIC) values indicated that certain derivatives were effective against common bacterial strains . While specific data for our compound is not available, the trends observed provide a basis for further investigation.
- Docking Studies : Molecular docking simulations have been conducted to evaluate the potential of dibenzofuran derivatives as inhibitors of the androgen receptor and 5α-reductase. Results indicated favorable interactions with these targets, suggesting a pathway for therapeutic development .
Q & A
Basic: What safety protocols are essential when handling 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if ventilation is insufficient .
- Handling: Work under inert gas (argon/nitrogen) to prevent oxidation or moisture absorption. Use spark-free tools and grounded equipment to avoid electrostatic discharge .
- Storage: Keep in airtight containers at temperatures below 25°C, away from light and humidity. Store separately from oxidizers and flammables .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent exothermic reactions .
Basic: What synthetic routes are reported for 6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid?
Answer:
- Friedel-Crafts Acylation: React dibenzofuran derivatives with acetyl chloride in the presence of AlCl₃ to introduce the methyl groups.
- Oxidative Coupling: Use Pd-catalyzed coupling of pre-functionalized furan precursors, followed by carboxylation with CO₂ under high pressure .
- Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can computational methods predict reactivity in nucleophilic substitution reactions?
Answer:
- Quantum Chemistry: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites on the dibenzofuran core.
- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to assess solvation energy barriers .
- Transition State Analysis: Locate transition states with Gaussian 16 to predict regioselectivity in substitutions at the 2-carboxylic acid position .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- Multi-Technique Validation: Cross-validate NMR (¹H, ¹³C, COSY) with X-ray crystallography to confirm substituent positions and hydrogen bonding patterns .
- Mass Spectrometry: Use high-resolution LC-MS (ESI+) to distinguish between isobaric fragments and verify molecular ion peaks.
- Crystallographic Refinement: Apply SHELXL for crystal structure refinement, especially when steric effects from methyl groups cause signal overlap in NMR .
Basic: Which analytical techniques ensure purity assessment?
Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Optimize gradient elution (water:acetonitrile, 70:30 to 50:50) to separate methylated byproducts .
- TGA/DSC: Monitor thermal stability (decomposition >200°C) to detect impurities affecting melting points.
- Elemental Analysis: Confirm C, H, O content within ±0.3% of theoretical values .
Advanced: How does substitution on the dibenzofuran core influence biological activity?
Answer:
- Lipophilicity vs. Bioactivity: Measure logP values (shake-flask method) to correlate methyl group positioning with membrane permeability. Higher lipophilicity enhances cellular uptake but may reduce solubility .
- Enzyme Inhibition Assays: Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates. Compare IC₅₀ values of methylated vs. non-methylated analogs .
Basic: What environmental hazards are associated with this compound?
Answer:
- Aquatic Toxicity: Classified as H410 (toxic to aquatic life with long-term effects). Avoid release into waterways; use closed-loop waste systems .
- Biodegradation: Incinerate waste at >800°C with scrubbers to minimize dioxin formation. Avoid landfill disposal due to persistence in soil .
Advanced: How to design experiments for evaluating enzymatic inhibition?
Answer:
- Kinetic Studies: Use Michaelis-Menten assays with varying substrate concentrations to determine inhibition mode (competitive/non-competitive).
- Molecular Docking: Dock the compound into enzyme active sites (e.g., Autodock Vina) to predict binding affinities. Validate with mutagenesis studies .
- In Vivo Models: Administer to ovariectomized rats (5–20 mg/kg/day) and monitor bone resorption markers (e.g., deoxypyridinoline) via ELISA .
Basic: What storage conditions ensure long-term stability?
Answer:
- Temperature: Store at –20°C in amber glass vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) in containers to maintain <10% relative humidity .
- Inert Atmosphere: Purge storage containers with argon to prevent oxidation of the carboxylic acid group .
Advanced: Key considerations for SAR studies of dibenzofuran derivatives?
Answer:
- Structural Diversity: Synthesize analogs with varied methyl positions (6 vs. 8) and electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
- Statistical Modeling: Apply multivariate regression (e.g., PLS) to correlate quantum descriptors (HOMO/LUMO, dipole moments) with bioactivity data .
- Meta-Analysis: Review existing SAR data for benzo[b]furan-2-carboxylic acids to identify conserved pharmacophores and optimize lead compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
